![molecular formula C10H9ClF3NO2S B2445560 3-{[3-氯-5-(三氟甲基)吡啶-2-基]硫基}丙酸甲酯 CAS No. 380453-90-7](/img/structure/B2445560.png)
3-{[3-氯-5-(三氟甲基)吡啶-2-基]硫基}丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanyl propanoate ester
科学研究应用
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Similar compounds like haloxyfop-p-methyl are known to inhibit acetyl-coa carboxylase (ec 6412), an enzyme crucial for lipid synthesis .
Biochemical Pathways
Given its potential target, it may impact lipid synthesis pathways due to the role of acetyl-coa carboxylase in these processes .
Pharmacokinetics
Similar compounds like haloxyfop-p-methyl are known to be proherbicides, which are activated by hydrolysis of the methyl ester . This suggests that the compound may undergo metabolic activation to exert its effects.
生化分析
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is not well defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate: Similar structure but with a propanoate ester instead of a sulfanyl propanoate.
Haloxyfop-P-methyl: A herbicide with a related pyridine structure and trifluoromethyl group.
Uniqueness
Methyl 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoate is unique due to its combination of a sulfanyl group and a trifluoromethyl-substituted pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c1-17-8(16)2-3-18-9-7(11)4-6(5-15-9)10(12,13)14/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCOVLYUYGUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

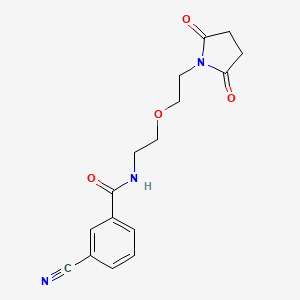
![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2445484.png)
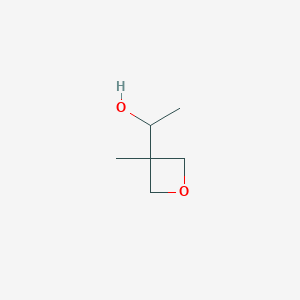
![1-benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B2445487.png)
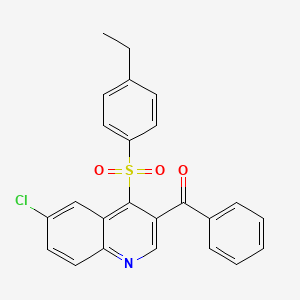
![7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2445493.png)
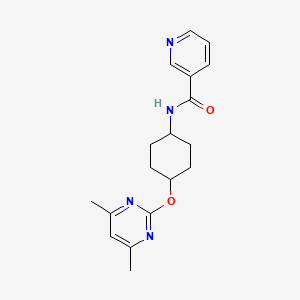
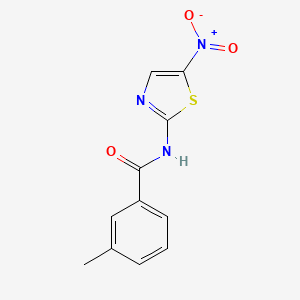
![[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2445496.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2445498.png)
![2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2445499.png)
